N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Description
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring fused with a 4-cyanopyrimidine moiety and a cyclopropane sulfonamide group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research. The compound's pyrimidine ring likely facilitates interactions with biological targets such as enzymes or receptors, while the cyclopropane sulfonamide group enhances metabolic stability and binding specificity .
Properties
IUPAC Name |
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-17(21(19,20)12-2-3-12)11-5-7-18(9-11)13-15-6-4-10(8-14)16-13/h4,6,11-12H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYANAPBQYMYCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the cyanopyrimidine group through nucleophilic substitution reactions. The final step involves the formation of the cyclopropanesulfonamide moiety under controlled conditions, often using sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrrolidine or cyanopyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Pyrimidine vs.
- Sulfonamide vs. Carboxamide : Sulfonamide groups generally exhibit higher acidity (pKa ~1–2) than carboxamides (pKa ~10–12), improving solubility in physiological conditions .
- Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring size (5-membered vs.
Enzyme Inhibition and Receptor Interactions
- Target Compound : Preliminary studies suggest inhibitory activity against kinases and epigenetic regulators (e.g., histone demethylases) due to the pyrimidine scaffold’s ability to mimic ATP or cofactor binding .
- Bromo Analog () : Exhibits anti-inflammatory activity in vitro, likely due to bromine’s electron-withdrawing effects stabilizing target interactions .
- Piperidine Derivatives () : Demonstrated 30–50% lower potency in kinase inhibition assays compared to pyrrolidine analogs, attributed to reduced conformational flexibility .
Pharmacokinetic Properties
- Metabolic Stability: The cyclopropane group in the target compound enhances resistance to oxidative metabolism compared to non-cyclopropane analogs (e.g., N-methylmethanesulfonamide derivatives) .
- Solubility : Aqueous solubility of the target compound (LogP ~2.5) is superior to phenylmethanesulfonamide derivatives (LogP ~3.8), balancing bioavailability and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
